Methylcyanocarbamate dimer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

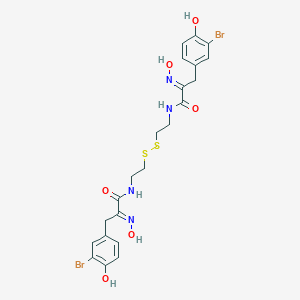

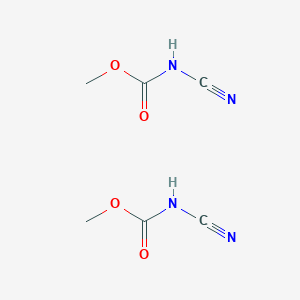

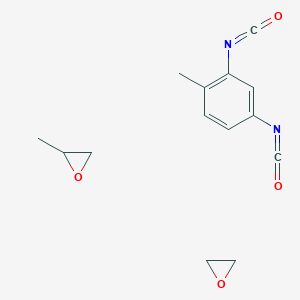

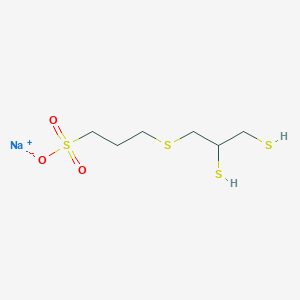

Methylcyanocarbamate dimer (MCCD) is a chemical compound that is widely used in scientific research. It is a dimer of methylcyanocarbamate, which is an organic compound with the chemical formula C4H5N2O2. MCCD is an important intermediate for the synthesis of various organic compounds and is used in many laboratory experiments.

Wirkmechanismus

The mechanism of action of Methylcyanocarbamate dimer is not well understood. Methylcyanocarbamate dimer is believed to inhibit the activity of thymidylate synthase, which is an enzyme that is essential for DNA synthesis. Thymidylate synthase converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a precursor for DNA synthesis. Methylcyanocarbamate dimer inhibits this enzyme by binding to its active site and preventing the conversion of dUMP to dTMP.

Biochemische Und Physiologische Effekte

Methylcyanocarbamate dimer has been shown to have antitumor and antiviral activities in vitro. It has been shown to inhibit the growth of various tumor cell lines and to inhibit the replication of herpes simplex virus. Methylcyanocarbamate dimer has also been shown to have antibacterial activity against various bacterial strains. In vivo studies have not been conducted to determine the efficacy of Methylcyanocarbamate dimer as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

Methylcyanocarbamate dimer is a useful intermediate for the synthesis of various organic compounds. It is relatively easy to synthesize and is readily available. Methylcyanocarbamate dimer has a high melting point and is stable under normal laboratory conditions. However, Methylcyanocarbamate dimer is toxic and should be handled with care. It can cause irritation to the skin, eyes, and respiratory system. Methylcyanocarbamate dimer should be used in a fume hood with appropriate personal protective equipment.

Zukünftige Richtungen

There are many future directions for the use of Methylcyanocarbamate dimer in scientific research. Methylcyanocarbamate dimer could be used in the synthesis of new drugs with antitumor, antiviral, and antibacterial activities. Methylcyanocarbamate dimer could also be used in the synthesis of new materials with unique properties. The mechanism of action of Methylcyanocarbamate dimer could be further studied to determine its potential as a therapeutic agent. New synthetic methods for Methylcyanocarbamate dimer could be developed to improve its yield and purity.

Synthesemethoden

Methylcyanocarbamate dimer can be synthesized by the reaction of cyanogen chloride with dimethylamine in the presence of a base. The reaction proceeds in two steps. In the first step, cyanogen chloride reacts with dimethylamine to form methylcyanocarbamate. In the second step, two molecules of methylcyanocarbamate react with each other to form Methylcyanocarbamate dimer. The overall reaction can be represented as:

2 (CH3)2NH + ClCN → (CH3)2NCOOCN + HCl

(CH3)2NCOOCN → (CH3)2NC(CN)COOCN

Wissenschaftliche Forschungsanwendungen

Methylcyanocarbamate dimer is widely used in scientific research as an intermediate for the synthesis of various organic compounds. It is used in the synthesis of pyrimidine derivatives, which have antitumor and antiviral activities. Methylcyanocarbamate dimer is also used in the synthesis of 2,4,6-trisubstituted pyrimidines, which have potential anticancer activity. Methylcyanocarbamate dimer is used in the synthesis of various heterocyclic compounds, which have biological activities such as antibacterial, antifungal, and antiviral activities.

Eigenschaften

CAS-Nummer |

100753-38-6 |

|---|---|

Produktname |

Methylcyanocarbamate dimer |

Molekularformel |

C3H4N2O2 |

Molekulargewicht |

200.15 g/mol |

IUPAC-Name |

methyl N-cyanocarbamate |

InChI |

InChI=1S/2C3H4N2O2/c2*1-7-3(6)5-2-4/h2*1H3,(H,5,6) |

InChI-Schlüssel |

ZSYJMXLJNPEAGP-UHFFFAOYSA-N |

SMILES |

COC(=O)NC#N.COC(=O)NC#N |

Kanonische SMILES |

COC(=O)NC#N.COC(=O)NC#N |

Andere CAS-Nummern |

21729-98-6 |

Synonyme |

MCCD methylcyanocarbamate dime |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)

![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)

![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)